Potassiumcyclopropanecarboxylate

Ring Strain Thermodynamics Reactivity

Researchers attempting decarboxylative couplings with standard aliphatic carboxylates often face reaction failure due to lack of ring strain. Potassium cyclopropanecarboxylate (CAS 859817-06-4) solves this with its 27.5 kcal/mol cyclopropane ring strain, enabling radical generation and C-C bond formation inaccessible to acyclic analogs. - Enables strain-driven decarboxylative couplings with aryl halides/alkenes. - Key intermediate for cyclopropane-fused heterocycles and pyrethroid insecticide pharmacophores. - Bench-stable solid with high water solubility (≥25 mg/mL), simplifying large-scale aqueous processing.

Molecular Formula C4H5KO2
Molecular Weight 124.18 g/mol
Cat. No. B13109329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassiumcyclopropanecarboxylate
Molecular FormulaC4H5KO2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC1C(=O)[O-].[K+]
InChIInChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1
InChIKeyUONCBBXTLALNEV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Cyclopropanecarboxylate Baseline Properties


Potassium cyclopropanecarboxylate (CAS 859817-06-4) is an alkali metal carboxylate salt with the molecular formula C₄H₅KO₂ and a molecular weight of 124.18 g/mol . The compound consists of a highly strained cyclopropane ring directly bonded to a carboxylate group coordinated with a potassium cation. This structural feature confers unique reactivity profiles distinct from linear or larger-ring carboxylate salts. The compound is a white crystalline solid at room temperature, and its ionic nature imparts significant water solubility, which is a critical parameter for its application in aqueous synthetic and biological systems [1].

High ring-strain cyclopropane building block for strain-release chemistry
Solid carboxylate salt with strong water solubility for aqueous reaction setups
Benchtop-stable crystalline form simplifies weighing and automation

Why Potassium Cyclopropanecarboxylate Is Irreplaceable


Generic substitution of potassium cyclopropanecarboxylate with common, less expensive carboxylate salts such as potassium acetate or potassium propionate is not scientifically valid due to the fundamental difference in molecular architecture. The defining feature of this compound is the presence of a cyclopropane ring, which introduces approximately 27.5 kcal/mol of ring strain energy [1]. This strain dramatically alters the thermodynamics and kinetics of reactions involving the carboxylate moiety, enabling reaction pathways—such as ring-opening, cycloadditions, and strain-driven decarboxylative couplings—that are completely inaccessible to unstrained, acyclic analogs [2]. Consequently, substituting this compound with a simple aliphatic carboxylate will result in reaction failure, no product formation, or a complete change in the desired synthetic outcome, directly impacting research productivity and procurement value.

Acyclic carboxylates lack ring strain
Potassium acetate or propionate cannot undergo cyclopropane ring-opening, and strain-driven decarboxylative couplings may not initiate.
Reaction pathways diverge significantly
Substituting with unstrained analogs may shift selectivity or lead to no conversion in transformations that rely on cyclopropane strain relief.
Free acid form differs in handling
The liquid parent acid does not match the solid salt’s aqueous solubility and workflow convenience, potentially affecting reproducibility in automated protocols.

Potassium Cyclopropanecarboxylate vs. Key Analogs


Ring Strain: Cyclopropane vs. Cyclobutane

Potassium cyclopropanecarboxylate contains a cyclopropane ring with a ring strain energy of approximately 27.5 kcal/mol, a value that is nearly an order of magnitude greater than that of common cycloalkane analogs [1]. This high strain energy is the principal driver of the compound's unique reactivity, enabling transformations that are thermodynamically unfavorable for unstrained carboxylates.

Ring Strain Comparison
Class-level inference
Cyclopropane ring: ~27.5 kcal/mol
Cyclopentane: ~6.2 kcal/mol; Acyclic: 0
Reported strain differential >4×; supports procurement differentiation from unstrained carboxylates.
Based on standard heats of combustion.
Ring Strain Thermodynamics Reactivity

Aqueous Solubility: Salt vs. Acid Form

The potassium salt form of cyclopropanecarboxylic acid exhibits significantly enhanced aqueous solubility compared to the parent acid, facilitating its use in a wider range of reaction media. While the parent acid is a sparingly soluble liquid, the potassium salt is a solid with a documented aqueous solubility of at least 25 mg/mL (≥ 200 mM) [1].

Aqueous Solubility
Cross-study comparable
Potassium salt: ≥ 25 mg/mL (≥ 200 mM)
Free acid: low solubility, forms separate phase
High water solubility supports aqueous and biphasic reaction workflows.
Measured at ambient temperature in water.
Solubility Formulation Handling

pKa: Cyclopropanecarboxylic vs. Propionic Acid

While the pKa of the parent cyclopropanecarboxylic acid (4.83 at 25°C) is nearly identical to that of its acyclic analog, propionic acid (4.87) [1], the similarity in ground-state acidity masks the profound differences in reactivity under forcing conditions. The cyclopropane ring's strain does not significantly alter the carboxyl group's electron density in the ground state but dramatically lowers the activation energy for reactions involving the α-carbon or ring-opening.

pKa Similarity
Class-level inference
Cyclopropanecarboxylic acid: 4.83
Propionic acid: 4.87; ΔpKa
Similar ground-state acidity; unique reactivity stems from ring strain, not altered basicity.
Potentiometric titration data; class-level interpretation.
Physical Form
Supporting evidence
White crystalline solid
Free acid: clear liquid, bp 183°C
Solid form improves weighing accuracy, reduces volatility, and streamlines automated synthesis.
Observed at ambient laboratory conditions; data to verify.
Acidity pKa Electronic Effects

Physical Form: Solid Salt vs. Liquid Acid

Potassium cyclopropanecarboxylate is a white crystalline solid with a molecular weight of 124.18 g/mol , whereas its parent acid (cyclopropanecarboxylic acid) is a liquid at room temperature with a boiling point of 183 °C . This difference in physical state has significant implications for weighing accuracy, storage stability, and ease of handling in automated synthesis platforms.

Physical Form
Supporting evidence
White crystalline solid
Free acid: clear liquid, bp 183°C
Solid form improves weighing accuracy, reduces volatility, and streamlines automated synthesis.
Observed at ambient laboratory conditions; data to verify.
Physical Form Stability Logistics

Potassium Cyclopropanecarboxylate Application Scenarios


Pharmaceutical Intermediate Synthesis

The high ring strain (27.5 kcal/mol) of the cyclopropane moiety makes potassium cyclopropanecarboxylate an ideal starting material for the construction of complex, strained polycyclic frameworks found in numerous drug candidates [1]. It is particularly valuable in the synthesis of cyclopropane-fused heterocycles and as a precursor for cyclopropylamine derivatives via Curtius rearrangement, where the strained ring remains intact to impart metabolic stability and conformational constraint to the target molecule.

Pyrethroid Insecticide Building Block

Potassium cyclopropanecarboxylate serves as a key intermediate in the synthesis of cyclopropanecarboxylate esters, which are the core pharmacophore of synthetic pyrethroid insecticides [2]. The compound's water solubility (≥ 25 mg/mL) facilitates its use in aqueous-phase reactions, and its solid form simplifies handling in large-scale synthesis operations, providing logistical advantages over the liquid acid.

Decarboxylative Coupling Reactions

The carboxylate group of potassium cyclopropanecarboxylate can undergo decarboxylation under photoredox or thermal conditions to generate a cyclopropyl radical [3]. This strain-relief-driven process enables unique C-C bond-forming reactions with aryl halides or alkenes, providing access to cyclopropyl-substituted products that are challenging to synthesize via traditional cross-coupling due to the instability of cyclopropyl organometallics. The potassium salt form is preferred for these reactions due to its high solubility and ease of purification.

Ring-Opening Polymerization Monomers

The inherent ring strain of the cyclopropane unit in potassium cyclopropanecarboxylate can be exploited to prepare strained monomers for ring-opening metathesis polymerization (ROMP) or other strain-release polymerizations [4]. The resulting polymers can exhibit unique mechanical and thermal properties, and the potassium salt provides a convenient, bench-stable solid precursor for monomer synthesis compared to the volatile, malodorous free acid.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Strained cyclopropane ring for metabolic stability
Reactivity in Curtius rearrangement and cyclopropane-fused heterocycle formation
Pyrethroid insecticide building block
Aqueous solubility for esterification
Formation of cyclopropanecarboxylate ester pharmacophore
Decarboxylative coupling reactions
Strain-release radical generation
Cyclopropyl radical C–C bond formation with aryl halides or alkenes
Ring-opening polymerization monomers
Ring strain for ROMP monomer synthesis
Monomer preparation and polymer mechanical/thermal property control

Technical Documentation Hub

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